
S-diclofenac
Description
Propriétés
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDUXOHVEZVAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318005 | |
Record name | S-Diclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912758-00-0 | |
Record name | S-Diclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912758-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Diclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Diclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enantioselective Pharmacodynamics of S Diclofenac
Stereoselective Inhibition of Cyclooxygenase (COX) Isoforms
Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are central to the synthesis of prostaglandins (B1171923), which are crucial mediators of inflammation, pain, and fever. Diclofenac (B195802) exerts its primary anti-inflammatory action through the inhibition of these enzymes. drugbank.com While studies often report on the racemic diclofenac, the observed COX inhibitory effects are understood to be predominantly mediated by the S-enantiomer. researchgate.net
Diclofenac is characterized by its preferential inhibition of COX-2 over COX-1, a selectivity that varies depending on the source and experimental conditions, with reported ratios ranging from 1.5 to 30. wikipedia.org This preferential inhibition is a significant aspect of its anti-inflammatory profile, as COX-2 is primarily induced during inflammatory processes and is responsible for the production of pro-inflammatory prostaglandins. nih.govfrontiersin.orgacs.org For instance, in human CHO cells, diclofenac exhibits IC50 values of 4 nM for COX-1 and 1.3 nM for COX-2, demonstrating a clear preference for COX-2 inhibition. In ovine COX, the IC50 values are 5.1 µM for COX-1 and 0.84 µM for COX-2. www.gov.uk This COX-2 selectivity of diclofenac is comparable to that of celecoxib, another COX-2 selective inhibitor, although diclofenac is active at lower concentrations. wikimsk.orgajmc.com
The binding of diclofenac to the COX-2 active site is unique, involving hydrogen bonds between its carboxylic acid moiety and Ser-530 and Tyr-385 residues, rather than the typical interaction with Arg-120 and Tyr-355 seen with most other carboxylic acid-containing NSAIDs. acs.org This distinct binding mode contributes to its inhibitory profile.
The following table summarizes the inhibitory concentrations (IC50) of diclofenac on human and ovine COX isoforms, with these effects being primarily attributed to the S-enantiomer.
COX Isoform | Species | IC50 (nM) | IC50 (µM) | Reference |
COX-1 | Human | 4 | - | www.gov.uk |
COX-2 | Human | 1.3 | - | www.gov.uk |
COX-1 | Ovine | - | 5.1 | www.gov.uk |
COX-2 | Ovine | - | 0.84 | www.gov.uk |
For many chiral NSAIDs, the S-enantiomer is significantly more potent in inhibiting prostaglandin (B15479496) synthesis compared to the R-enantiomer or the racemic mixture. researchgate.net While specific comparative studies directly isolating the efficacy of S-diclofenac versus racemic diclofenac in prostaglandin synthesis modulation are not extensively detailed in the provided search results, the general principle in chiral NSAID pharmacology suggests that the S-enantiomer is the primary contributor to the observed inhibition of prostaglandin biosynthesis. Diclofenac (racemic) effectively reduces the production of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. drugbank.com This reduction is a cornerstone of diclofenac's anti-inflammatory and analgesic effects. researchgate.netbiomedpharmajournal.org
COX-1 Inhibition Profile of this compound
Non-Cyclooxygenase Mediated Molecular Mechanisms of Action Attributed to Diclofenac with Potential Enantioselective Implications for this compound
Beyond COX inhibition, diclofenac exhibits several other molecular mechanisms that contribute to its therapeutic effects. While explicit enantioselective data for this compound in these non-COX pathways are not widely reported, it is plausible that the S-enantiomer also plays a dominant role or possesses distinct activity in these mechanisms, consistent with the broader understanding of chiral drug pharmacology. wdh.ac.id
Diclofenac has been shown to modulate the activity of various ion channels, contributing to its pain-relieving actions independently of COX inhibition. proteopedia.orgresearchgate.net
Diclofenac inhibits voltage-dependent sodium (Na+) channels, a mechanism that can contribute to its analgesic effects, particularly in neuropathic pain. drugbank.comproteopedia.orgbocsci.com Studies have demonstrated that diclofenac produces a dose-dependent and reversible inhibition of inward Na+ currents in various cell types, including rat myoblasts and neurons. nih.gov This inhibition is voltage-dependent, meaning it increases with more depolarizing holding potentials. nih.gov
Furthermore, diclofenac significantly modulates the steady-state inactivation properties of Na+ channels, shifting the inactivation curve towards hyperpolarizing potentials and slowing the recovery from inactivation. nih.gov The inhibitory effect is also enhanced by repetitive pulses, indicating a use-dependent blockade, where the blocking effect is greater at higher frequencies of channel activity. nih.gov This mechanism is similar to that of certain anticonvulsant drugs, suggesting a common or closely related binding site. bocsci.com Both intracellular and extracellular application of diclofenac can inhibit Na+ currents, indicating potential interaction sites both inside and outside the channel pore. nih.gov While these findings are primarily based on studies with racemic diclofenac, the enantioselective implications for this compound in this context warrant further investigation, given the general enantioselective nature of drug-channel interactions. wdh.ac.id
Modulation of Ion Channels
Acid-Sensing Ion Channel (ASIC) Inhibition
Acid-sensing ion channels (ASICs) are proton-gated cation channels widely expressed in peripheral sensory neurons and the central nervous system, playing a role in nociception and acidosis-mediated neuronal injury. Diclofenac, as a general NSAID, has been shown to directly inhibit ASICs in nociceptors through a mechanism independent of COX inhibition. neurology.org Studies indicate that diclofenac inhibits ASIC3 containing channels with an IC of 92 µM. nih.gov This inhibition is non-competitive, fast, and fully reversible. semanticscholar.org Diclofenac decreases the amplitude of proton-evoked currents and slows the rates of current decay in hippocampal interneurons. semanticscholar.org Furthermore, diclofenac, but not ibuprofen (B1674241), shifts the steady-state desensitization curve of ASICs to more alkaline pH values by slowing down the recovery from desensitization. semanticscholar.org This suggests a potential neuroprotective role for diclofenac during pathological conditions associated with acidification. semanticscholar.org
While diclofenac (racemic) is known to inhibit ASICs, specific enantioselective data for this compound's inhibition of these channels is not extensively documented in the readily available literature.
Table 1: Inhibition of ASIC3 by Diclofenac
Compound | Target | IC (µM) | Effect | Reference |
Diclofenac | ASIC3 | 92 | Inhibition | nih.gov |
Positive Allosteric Modulation of KCNQ- and BK-Potassium Channels
Diclofenac is known to exert anti-nociceptive and anti-convulsant actions, partially attributed to its effects on ion channels. researchgate.net It acts as a positive allosteric modulator (or opener) of KCNQ- and BK-potassium channels, leading to hyperpolarization of the cell membrane. fishersci.ca Specifically, diclofenac has been reported to activate KCNQ2/Q3 channels by shifting their activation curve leftward and slowing deactivation kinetics. researchgate.net Interestingly, diclofenac exhibits differential effects on other KCNQ subtypes; it increases the maximum conductance of human KCNQ4 channels by 38% while inhibiting KCNQ5 channels, reducing their maximum conductance by 53% at a concentration of 100 µM. nih.gov This demonstrates a distinguishing effect of diclofenac among homomeric and heteromeric potassium channels composed of KCNQ4 and KCNQ5 subunits. nih.gov
BK channels, also known as large-conductance Ca-activated potassium channels, are activated by both membrane depolarization and intracellular Ca and are crucial for controlling cellular excitation and Ca homeostasis. sbdrugdiscovery.comnih.gov Their activation leads to potassium ion efflux, inducing membrane hyperpolarization and reducing cellular excitability. sbdrugdiscovery.com
Table 2: Modulation of KCNQ Channels by Diclofenac
Compound | Target | Concentration (µM) | Effect | Reference |
Diclofenac | KCNQ2/Q3 | - | Positive Allosteric Modulation (Opener) | researchgate.netfishersci.ca |
Diclofenac | KCNQ4 | 100 | Increased Maximum Conductance (38%) | nih.gov |
Diclofenac | KCNQ5 | 100 | Inhibited Maximum Conductance (53%) | nih.gov |
Diclofenac | BK Channels | - | Positive Allosteric Modulation (Opener) | fishersci.ca |
Receptor and Pathway Interactions
Effects on NMDA and TRP Receptors
Diclofenac demonstrates interactions with various receptors, including N-methyl-D-aspartate (NMDA) and Transient Receptor Potential (TRP) channels. The analgesic effects of diclofenac on muscle pain are reported to be mediated by peripheral NMDA pain receptors. semanticscholar.org In vivo studies indicate that diclofenac can exert a selective, competitive inhibition of peripheral NMDA receptors at muscle concentrations achievable after topical administration. nih.gov Diclofenac inhibited nociceptor discharge evoked by NMDA and reversed NMDA-induced mechanical sensitization, without affecting responses to 5-hydroxytryptamine or AMPA. nih.gov The interaction with NMDA receptors is considered a possible analgesic mechanism of diclofenac. semanticscholar.org
Regarding TRP receptors, diclofenac has been characterized as an antagonist of human TRPM3 isoforms, effectively inhibiting responses evoked by agonists like pregnenolone (B344588) sulfate (B86663) in a concentration-dependent manner. frontiersin.orgfrontiersin.orgnih.gov The apparent IC for pregnenolone sulfate-induced Ca response of TRPM3, TRPM3-3, and TRPM3-9 was calculated to be 18.8, 42.5, and 7.1 μmol/L, respectively. nih.gov Diclofenac also inhibited TRPC4 and TRPC5 in a concentration-dependent manner, with IC values of 138 and 170 μmol/L, respectively. nih.gov Conversely, diclofenac has been reported to activate TRPA1. drugbank.com
While these effects are well-documented for racemic diclofenac, specific enantioselective data for this compound's interactions with NMDA and TRP receptors are not prominently available in the reviewed literature.
Table 3: Modulation of TRP Receptors by Diclofenac
Compound | Target | IC (µM) | Effect | Reference |
Diclofenac | TRPM3 | 18.8 | Inhibition | nih.gov |
Diclofenac | TRPC4 | 138 | Inhibition | nih.gov |
Diclofenac | TRPC5 | 170 | Inhibition | nih.gov |
Diclofenac | TRPA1 | 300 | Activation | drugbank.com |
Thromboxane-Prostanoid Receptor Inhibition
In addition to its primary mechanism of COX inhibition, diclofenac has been found to inhibit the thromboxane-prostanoid (TP) receptor. semanticscholar.orgdrugbank.commdpi.comnih.gov This activity is concentration-dependent and selective, inhibiting contraction responses to TP receptor agonists such as prostaglandin D and U-46619 in smooth muscle preparations and the aggregation of human platelets. nih.gov The competitive antagonism of the TP receptor by diclofenac has been confirmed through binding studies and at the level of signal transduction. nih.gov This dual activity as a COX inhibitor and a TP receptor antagonist is a notable pharmacological characteristic of diclofenac. nih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
Diclofenac interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in various cellular processes, including inflammation and cell proliferation. nih.govnih.govcapes.gov.br Diclofenac binds to PPARγ at therapeutic concentrations (K = 700 nM). nih.govcapes.gov.br While it induces only modest activation of PPARγ (approximately 2-fold activation at 25 µM), it acts as a partial agonist. nih.govnih.govcapes.gov.br Furthermore, diclofenac has been observed to antagonize PPARγ trans-activation by rosiglitazone (B1679542), an effect that can be overcome by increasing rosiglitazone concentrations. nih.govcapes.gov.br This demonstrates a complex modulatory role for diclofenac on PPARγ signaling. capes.gov.br
Specific enantioselective data for this compound's activation of PPARγ is not extensively documented in the current literature.
Table 4: PPARγ Interaction with Diclofenac
Compound | Target | K (nM) | Effect | Reference |
Diclofenac | PPARγ | 700 | Partial Agonist | nih.govcapes.gov.br |
Nitric Oxide-cGMP Antinociceptive Pathway Activation
Diclofenac is known to activate the nitric oxide (NO)-cGMP (3',5'-cyclic guanosine (B1672433) monophosphate) antinociceptive pathway. semanticscholar.orgdrugbank.commdpi.comresearchgate.netresearchgate.netdntb.gov.ua Studies have shown that the peripheral antinociceptive effect of diclofenac involves the sequential participation of NO and cGMP synthesis, followed by potassium channel opening. nih.gov The effect of diclofenac was reverted by inhibitors of NO synthesis (N-L-nitro-arginine methyl ester, L-NAME), soluble guanylyl cyclase (1H-(1,2,4)-oxadiazolo(4,2-a)quinoxalin-1-one, ODQ), and various potassium channel blockers (glibenclamide, tolbutamide, charybdotoxin, and apamin). nih.gov This suggests that the L-arginine-NO-cGMP-potassium channel pathway is involved in the peripheral antinociceptive effect of diclofenac, highlighting a non-COX-dependent mechanism of action. nih.gov
Modulation of Adrenergic and Opioid Systems
The pharmacodynamic effects of this compound, particularly concerning its modulation of adrenergic and opioid systems, are largely understood through its role as a prodrug that releases diclofenac. Diclofenac, the active metabolite of this compound, has been shown to interact with both adrenergic and opioid systems, contributing to its antinociceptive effects researchgate.net, researchgate.net.
Research indicates that the antinociceptive activity of diclofenac can be modulated by interactions with adrenergic drugs. For instance, systemic co-administration of diclofenac with α1-adrenoceptor agonist phenylephrine (B352888) or α2-adrenoceptor agonist clonidine (B47849) resulted in supraadditive antinociceptive effects in mice, suggesting an interference with nociceptive transmission at both spinal and supraspinal levels. However, these supraadditive effects were not observed with intrathecal administration nih.gov. This suggests that diclofenac's interaction with adrenoceptors can modulate antinociception through common or distinct mechanisms nih.gov.
Furthermore, diclofenac has been shown to interact with the opioid system. Studies have demonstrated that the antinociceptive effect of diclofenac, when administered intracerebroventricularly, can be inhibited by naloxone, an opioid antagonist. This suggests that diclofenac is capable of interacting with opioid mechanisms at the central level nih.gov. While these findings primarily pertain to diclofenac, this compound, by releasing diclofenac, is expected to exert similar modulatory influences on these systems.
Influence on Inflammatory Mediators and Cellular Processes
This compound, through the release of diclofenac and nitric oxide, exerts significant influence on various inflammatory mediators and cellular processes.
Regulation of Arachidonic Acid Release and Uptake
Diclofenac, the active component released from this compound, is recognized as a modulator of arachidonic acid (AA) release and uptake , mdpi.com, nih.gov, researchgate.net. At higher concentrations, diclofenac sodium has been observed to reduce the intracellular levels of free arachidonic acid. This reduction is achieved by enhancing the reincorporation of arachidonic acid into triglycerides nih.gov. Furthermore, studies have shown that diclofenac can inhibit interleukin-1 alpha (IL-1α)-induced increases in free arachidonic acid levels, which is interpreted as an enhanced acylation of AA into phosphatidylethanolamine (B1630911) (PE) and triglyceride (TG) nih.gov. This modulation of arachidonic acid levels has implications for the synthesis of other inflammatory mediators, such as leukotrienes nih.gov.
Lipoxygenase Enzyme Inhibition
Diclofenac is known to influence the lipoxygenase (LOX) pathways, thereby reducing the formation of pro-inflammatory leukotrienes wikipedia.org, mdpi.com, mdpi.com, nih.gov, researchgate.net. While diclofenac sodium reduces the formation of lipoxygenase pathway products (e.g., 5-hydroxyeicosatetraenoic acid and leukotrienes) at higher concentrations, this effect appears to be primarily due to the reduction of intracellular free arachidonic acid by enhancing its reincorporation into triglycerides, rather than direct inhibition of the lipoxygenase enzyme itself nih.gov. However, certain diclofenac acid derivatives have demonstrated direct inhibitory activity against 15-lipoxygenase (15-LOX) in in vitro studies, with varying half-maximal inhibitory concentrations (IC50) royalsocietypublishing.org, researchgate.net.
Table 1: Inhibitory Activity of Diclofenac Acid Derivatives Against 15-Lipoxygenase
Compound | IC50 (µM) |
5a | 14 ± 1 |
5b | 61 ± 1 |
7c | 67 ± 1 |
Acarbose (Standard) | 376 ± 1 |
Data derived from studies on diclofenac acid derivatives, not this compound (CID 11948307) directly. researchgate.net |
Phospholipase A2 Inhibition
Diclofenac has been shown to inhibit phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade by releasing fatty acids from phospholipids, including arachidonic acid wikipedia.org, mdpi.com, mdpi.com, haleonhealthpartner.com. In in vitro studies, diclofenac at a concentration of 3.1 × 10⁻² mol L⁻¹ reduced PLA2 activity by 93% tandfonline.com. Further research has characterized diclofenac as a competitive inhibitor of PLA2 activity, with an estimated inhibition constant (Ki) of 6.2 ± 0.6 × 10⁻⁷ M for the hydrolysis of HePC researchgate.net. The binding affinity (Kd) of diclofenac to PLA2 has been determined to be 4.8 ± 0.2 × 10⁻⁸ M researchgate.net. Structural analysis reveals that diclofenac occupies a favorable position within the substrate-binding hydrophobic channel of PLA2, forming crucial interactions with key residues such as Asp49, His48, and Gly30, as well as novel interactions involving its chlorine atoms with Phe5, Ala18, and Tyr22 researchgate.net.
Table 2: Diclofenac's Inhibition of Phospholipase A2 Activity
Parameter | Value | Reference |
PLA2 Activity Reduction (at 3.1×10⁻² mol L⁻¹) | 93% | tandfonline.com |
Ki for HePC hydrolysis | 6.2 ± 0.6 × 10⁻⁷ M | researchgate.net |
Kd for PLA2 binding | 4.8 ± 0.2 × 10⁻⁸ M | researchgate.net |
Impact on Interleukin Production
Diclofenac significantly influences the production of various interleukins, which are key signaling molecules in inflammatory and immune responses. It has been shown to alter interleukin-6 (IL-6) production nih.gov, researchgate.net. Specifically, diclofenac at therapeutic concentrations has been found to significantly decrease both spontaneous and IL-1β-stimulated IL-6 production by human articular chondrocytes, while not modifying IL-8 production nih.gov. In patients undergoing major surgery, diclofenac administration was associated with a reduction in IL-6 concentrations and an increase in anti-inflammatory IL-10 concentrations scispace.com, researchgate.net. Additionally, diclofenac pre-exposure has been observed to significantly decrease IL-12 production upon Toll-like receptor (TLR) stimulation, with a trend towards lower production of IL-10, IL-6, and TNF-α by dendritic cells plos.org.
Table 3: Diclofenac's Impact on Interleukin Production
Interleukin | Effect of Diclofenac | Context | Reference |
IL-6 | Decreased production | Human chondrocytes (spontaneous & IL-1β-stimulated), major surgery patients, dendritic cells | nih.gov, scispace.com, researchgate.net, plos.org |
IL-8 | No significant modification | Human chondrocytes | nih.gov |
IL-10 | Increased concentration | Major surgery patients | scispace.com, researchgate.net |
IL-10 | Trend towards lower production | Dendritic cells (upon TLR stimulation) | plos.org |
IL-12 | Decreased production | Dendritic cells (upon TLR stimulation) | plos.org |
TNF-α | Trend towards lower production | Dendritic cells (upon TLR stimulation) | plos.org |
Peripheral Pain Receptor Sensitization and Downregulation
Beyond its primary mechanism of cyclooxygenase (COX) inhibition, diclofenac also influences other pathways involved in pain modulation. It has been shown to inhibit phospholipase A2 mdpi.com and can alter G-protein mediated signal transduction pathways brunel.ac.uk. Furthermore, diclofenac directly interacts with nociceptors, which are sensory neurons that respond to noxious stimuli brunel.ac.uk. Its anti-nociceptive effects are also linked to its ability to inhibit sodium currents in neurons and promote the opening of potassium channels mdpi.com. These multifaceted actions contribute to limiting both peripheral and central sensitization, thereby effectively reducing inflammatory pain drugbank.com.
Reduction of Pro-inflammatory Neuropeptide Substance P Levels
Diclofenac has demonstrated activity in reducing the levels of Substance P (SP), a known pro-inflammatory neuropeptide with significant nociceptive activity. Elevated levels of Substance P are commonly observed in inflammatory conditions such as rheumatoid arthritis, where it contributes to pain and inflammation in the synovial fluid nih.govjcdronline.orgnih.gov.
Clinical and experimental findings support this effect:
Synovial Fluid: Studies in patients with rheumatoid arthritis have shown that diclofenac sodium significantly decreases Substance P levels in the synovial fluid nih.gov. This reduction contributes to its analgesic efficacy in managing arthritic pain.
Tear Fluid: Topical administration of diclofenac sodium eyedrops has been observed to decrease the Substance P content in tears in healthy human volunteers. This effect was noted after two weeks of treatment, with levels returning to baseline by four weeks post-treatment researchgate.netnih.gov. This suggests a localized reduction of this neuropeptide.
Gene Expression: In experimental models of inflammation, diclofenac has been shown to significantly reduce the upregulated expression of preprotachykinin (PPT) mRNA, which is a precursor to Substance P nih.gov. This indicates an influence on the synthesis of Substance P at a molecular level.
Enantioselective Pharmacokinetics and Metabolism of S Diclofenac
Stereospecific Absorption and Distribution
Diclofenac (B195802) is characterized by rapid and nearly complete absorption from the gastrointestinal tract following oral administration nih.govhres.caresearchgate.net. However, due to significant first-pass metabolism in the liver, its systemic bioavailability is approximately 50-60% nih.govhres.caefsm.onlineresearchgate.net. Once absorbed, diclofenac is extensively bound to plasma proteins, predominantly albumin, with binding exceeding 99% nih.govhres.caresearchgate.netbath.ac.uknih.gov. The apparent volume of distribution ranges from approximately 0.1 to 0.2 L/kg or 5 to 10 L nih.govhres.caefsm.onlineresearchgate.netbath.ac.uknih.gov.
Diclofenac demonstrates notable distribution into synovial fluid, a key site of action for its anti-inflammatory effects. Peak concentrations in synovial fluid are typically observed 2 to 4 hours after peak plasma levels. Furthermore, synovial fluid concentrations can surpass plasma levels within 4 to 6 hours of administration and remain elevated for up to 12 hours. The elimination half-life in synovial fluid is at least three times longer than that in plasma bath.ac.uknih.gov.
For an achiral compound like the parent diclofenac, the concepts of stereospecific absorption and distribution are not applicable, as there are no enantiomers to differentiate. These processes describe the general uptake and dispersion of the molecule within the body.
Table 1: Key Pharmacokinetic Parameters of Diclofenac
Parameter | Value | Source |
Absorption | Rapid and nearly complete | nih.govhres.caresearchgate.net |
Oral Bioavailability | 50-60% (due to first-pass metabolism) | nih.govhres.caefsm.onlineresearchgate.net |
Plasma Protein Binding | >99% (primarily albumin) | nih.govhres.cabath.ac.uknih.gov |
Volume of Distribution | 0.1-0.2 L/kg or 5-10 L | nih.govhres.caefsm.onlinenih.gov |
Synovial Fluid Peak Conc. | 2-4 hours after plasma peak | bath.ac.uknih.gov |
Plasma Half-life | Approximately 1-2 hours | nih.govbath.ac.uknih.gov |
Enantioselective Biotransformation Pathways
The metabolism of diclofenac in humans primarily involves two major pathways: hydroxylation (oxidation) and glucuronidation nih.govresearchgate.netbath.ac.uk. For the achiral parent diclofenac, these biotransformation processes are characterized by regioselectivity rather than stereoselectivity.
Stereoselective Glucuronidation by Uridine Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms, particularly UGT2B7
In addition to oxidative metabolism, diclofenac undergoes significant acyl glucuronidation. This pathway is primarily catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) isoform, UGT2B7 researchgate.net. The reaction results in the formation of diclofenac acyl glucuronide (PubChem CID: 16084218).
Glucuronidation plays a crucial role in the elimination of diclofenac. Approximately 60% of the drug and its metabolites are excreted in the urine as glucuronide and sulfate (B86663) conjugates, while about 35% are eliminated via bile nih.govresearchgate.netbath.ac.uknih.gov. As with hydroxylation, the glucuronidation of the achiral diclofenac is not a stereoselective process.
Metabolic Chiral Inversion of Diclofenac Enantiomers
The phenomenon of metabolic chiral inversion refers to the in vivo conversion of one enantiomer of a chiral drug into its antipode. This process is particularly well-documented for certain chiral non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the 2-arylpropionic acid derivatives (profens), such as ibuprofen (B1674241) and ketoprofen, which possess a chiral center.
However, it is critical to reiterate that diclofenac (the parent NSAID) is an achiral compound and, therefore, does not undergo metabolic chiral inversion. The concept of chiral inversion is fundamentally dependent on the presence of a chiral center within the molecule.
In chiral profens, the less pharmacologically active R-enantiomer can be unidirectionally converted to the more potent S-enantiomer in vivo. For instance, R-ibuprofen is known to undergo chiral inversion to S-ibuprofen, with inversion rates in humans typically ranging from 35% to 70%. This metabolic pathway often involves the formation of an acyl-CoA thioester intermediate. Conversely, the S- to R-chiral inversion is rarely observed for NSAIDs.
Table 2: Major Metabolic Pathways of Diclofenac
Pathway | Primary Enzyme(s) | Major Metabolite(s) | Type of Selectivity (for achiral diclofenac) | PubChem CID of Metabolite |
Hydroxylation | CYP2C9 | 4'-hydroxydiclofenac (B1664172) | Regioselective | 116545 |
Hydroxylation | CYP3A4 | 5-hydroxydiclofenac | Regioselective | 3052566 |
Glucuronidation | UGT2B7 | Diclofenac acyl glucuronide | Not applicable (achiral substrate) | 16084218 |
Table 3: Examples of Metabolic Chiral Inversion in Other Chiral NSAIDs
Chiral NSAID | Enantiomer Undergoing Inversion | Enantiomer Formed by Inversion | Typical Inversion Rate (Humans) | Primary Enzyme(s)/Mechanism |
Ibuprofen | R-enantiomer | S-enantiomer | 35-70% | Acyl-CoA thioester pathway |
Ketoprofen | R-enantiomer | S-enantiomer | Up to 10% | Acyl-CoA thioester pathway |
Stereoselective Synthesis of S Diclofenac
Methodologies for Enantiopure S-Diclofenac Synthesis
The production of enantiopure compounds, including chiral diclofenac (B195802) derivatives, is critical in the pharmaceutical industry due to the often different biological activities, pharmacokinetic profiles, and toxicities of enantiomers. scirea.orgnih.govmdpi.commdpi.com Two primary strategies are employed for obtaining enantiopure compounds: chiral resolution and asymmetric synthesis. nih.gov
Chiral Resolution Techniques
Chiral resolution involves the separation of enantiomers from a racemic mixture. This approach is based on the principle of temporarily converting enantiomers into diastereomers, which possess different physicochemical properties, thereby enabling their separation. nih.gov
Classical Resolution: This is a common method that relies on the formation of diastereomeric salts by reacting the racemic mixture with an optically active resolving agent (a chiral acid or base). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. Once separated, the enantiopure compound is regenerated from its salt. nih.govmsu.edu
Kinetic Resolution: This technique exploits the difference in reaction rates between enantiomers when they react with a chiral reagent or catalyst. One enantiomer reacts preferentially, leaving the other unreacted or reacting at a significantly slower rate, allowing for their separation. The maximum theoretical yield for a kinetic resolution is 50% for each enantiomer, with one being chemically modified. Dynamic kinetic resolution, however, can achieve total conversion of a racemic mixture into a single enantiopure product by incorporating an in-situ racemization process of the less reactive enantiomer. researchgate.netx-mol.net
Chromatographic Methods: Chiral chromatography, including gas chromatography (GC), supercritical fluid chromatography (SFC), and liquid chromatography (LC), has proven highly effective for obtaining enantiomers with very high purity. These methods utilize chiral stationary phases that selectively interact with one enantiomer over the other, leading to their separation. mdpi.comnih.govresearchgate.netrsc.org
Resolution Technique | Principle | Advantages | Limitations |
---|---|---|---|
Classical Resolution | Diastereomeric salt formation, differential solubility | Well-established, can yield large quantities | Requires suitable resolving agent, often low yield (max 50% per enantiomer), multiple crystallization steps |
Kinetic Resolution | Differential reaction rates with chiral reagent/catalyst | Can be highly selective, dynamic kinetic resolution can achieve 100% conversion | Requires efficient chiral catalyst, one enantiomer is consumed |
Chiral Chromatography | Selective interaction with chiral stationary phase | High purity, versatile for various compounds | Can be expensive, challenging for large-scale production, solvent intensive |
Asymmetric Synthesis Approaches
Asymmetric synthesis involves chemical reactions that introduce one or more elements of chirality into a prochiral substrate, producing stereoisomeric products (enantiomers or diastereomers) in unequal amounts, often with a high degree of selectivity. nih.govx-mol.netmdpi.com This approach is often preferred for its potential to achieve higher theoretical yields of the desired enantiomer compared to resolution methods.
Asymmetric Catalysis: This is a powerful method where a chiral catalyst (metal-based, organocatalyst, or biocatalyst) directs the formation of a specific enantiomer.
Metal-based Catalysts: Chiral metal complexes are widely used, for example, in asymmetric hydrogenation, epoxidation, and aldol (B89426) reactions. researchgate.netmdpi.com
Organocatalysts: These are metal-free organic molecules that act as catalysts, offering environmental sustainability and cost-effectiveness. Chiral amines and peptides are common organocatalysts. researchgate.netx-mol.net
Biocatalysis: Enzymes are highly specific catalysts that can often react with one site of a molecule, avoiding the need for protecting groups and leading to cleaner processes. researchgate.net
Chiral Auxiliary Approaches: This involves the temporary incorporation of a chiral moiety into a prochiral substrate. The chiral auxiliary guides the stereoselective formation of new chiral centers, and then it is removed, leaving the enantiopure product. x-mol.net
Efficiency and Scalability of Enantioselective Synthetic Routes
The efficiency and scalability of enantioselective synthetic routes for chiral drugs are paramount for their industrial production. Key factors influencing these aspects include:
Reaction Time: Shorter reaction times contribute to higher throughput and efficiency. Continuous flow processes, for example, can significantly reduce total reaction times. A continuous flow synthesis of diclofenac sodium achieved a total residence time of 205 minutes (less than 3.5 hours) with an average yield above 90% for each step. researchgate.netchemistryviews.orgacs.org
Process Engineering: Advancements in process engineering, such as the adoption of continuous flow technologies, can significantly improve reaction efficiency, reduce solvent and reagent consumption, and facilitate scale-up. scirea.orgresearchgate.netchemistryviews.orgnih.gov These technologies offer better control of reaction selectivity and improved safety profiles. nih.gov
Challenges and Advancements in Minimizing Impurity Formation
Minimizing impurity formation is a significant challenge in the synthesis of pharmaceuticals, particularly for chiral compounds where stereoisomeric impurities can have different biological activities. researchgate.netcolab.ws
Sources of Impurities: Impurities can arise from various sources during the synthesis process, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products. researchgate.netsid.ir In chiral synthesis, racemization of the desired enantiomer or the formation of undesired stereoisomers are specific concerns.
Analytical Control: Stringent quality control and impurity profiling are essential. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for identification, structural elucidation, and quantitative determination of impurities. researchgate.netresearchgate.netcolab.wsambeed.comacs.orgdaicelpharmastandards.com
Process Optimization: Optimizing reaction conditions (temperature, pressure, solvent, catalyst, reaction time) is crucial to minimize side reactions and maximize the selectivity for the desired product. For instance, careful control of reaction parameters can lead to high diastereoselectivity, as seen in some stereoselective syntheses where only one out of many possible diastereomers is formed. derpharmachemica.com
Purification Techniques: Effective purification methods are necessary to remove impurities. These can include crystallization, distillation, and various chromatographic techniques. nih.gov
Advancements: Continuous flow synthesis offers advantages in impurity control due to precise control over reaction parameters, efficient mixing, and heat transfer, which can lead to better reaction selectivity and less impurity formation compared to batch processes. nih.govresearchgate.netuobaghdad.edu.iq The development of new synthetic routes that avoid problematic intermediates or reagents also contributes to minimizing impurities. researchgate.netresearchgate.netresearchgate.net For example, new approaches to diclofenac choline (B1196258) synthesis focus on mild conditions and non-toxic solvents to maintain a clean impurity profile. researchgate.net
Diclofenac (CID 3033) is a non-steroidal anti-inflammatory drug (NSAID) that, based on its chemical structure, does not possess a chiral center. Therefore, it does not exist as S- and R-enantiomers, and the concept of "this compound" as a specific enantiomer of diclofenac requiring enantiomeric purity determination is not chemically accurate for the parent compound. nih.govguidetopharmacology.orgjneonatalsurg.comnewdrugapprovals.orgmims.com
Many NSAIDs, such as ibuprofen (B1674241) and ketoprofen, are indeed chiral and exist as enantiomers, with one enantiomer often exhibiting greater pharmacological activity or different metabolic pathways than the other. researchgate.net However, diclofenac's structure, a phenylacetic acid derivative, lacks the asymmetric carbon atom typically found in chiral NSAIDs.
While a PubChem entry exists for "this compound" (CID 11948307), this refers to a specific complex ester derivative (Benzeneacetic acid, 2-((2,6-dichlorophenyl)amino)-, 4-(3H-1,2-dithiol-3-thione-5-yl)phenyl ester), which is distinct from the common diclofenac drug. nih.gov
Given that the core of your request is to focus "solely on the chemical Compound 'this compound'" and its "enantiomeric analytical methodologies," there appears to be a fundamental scientific inaccuracy regarding the chirality of diclofenac itself.
Could you please clarify your intent?
Are you referring to a specific chiral derivative of diclofenac, such as the one found under PubChem CID 11948307, and if so, would you like the article to focus on that specific derivative?
Are you perhaps intending to discuss the enantiomeric analysis of a different chiral NSAID (e.g., S-ibuprofen, S-ketoprofen) and used "this compound" as a placeholder?
Do you still wish to proceed with an article discussing "enantiomeric analytical methodologies for this compound" despite the parent compound being achiral, and if so, how would you like this scientific distinction to be addressed within the article?
Your clarification is crucial to ensure the accuracy and scientific integrity of the generated content.
Enantiomeric Analytical Methodologies for S Diclofenac
Validation of Analytical Methods for Stereoselective Quantification in Biological and Environmental Matrices
The stereoselective quantification of S-diclofenac in biological and environmental matrices necessitates robust analytical methods capable of distinguishing between its enantiomers. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS) or tandem mass spectrometry (MS/MS), stands as a cornerstone in this field due to its sensitivity and specificity turkjps.orgnih.govd-nb.inforesearchgate.netijpsonline.com. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization for volatile analytes nih.govd-nb.infoturkjps.org.
Key Validation Parameters for Stereoselective Quantification:
Validation of these analytical methods typically adheres to international guidelines (e.g., ICH, FDA) and involves assessing several critical parameters to ensure reliability and accuracy.
Selectivity/Specificity: This parameter ensures that the method can unequivocally distinguish this compound from its R-enantiomer, endogenous matrix components, and potential interferents or metabolites d-nb.infoijpsonline.com. For chiral separations, achieving baseline separation (resolution, Rs > 1.5) between the enantiomers is highly desirable for accurate quantification, although an Rs of 1.0 is often considered adequate, representing a maximum 2% peak overlap researchgate.netacs.org. Chiral stationary phases (CSPs), often derivatized polysaccharides, are fundamental for achieving this separation in HPLC-based methods researchgate.net.
Linearity and Range: The method's ability to produce results directly proportional to the analyte concentration over a specified range is crucial. Calibration curves are constructed using multiple concentrations of this compound, and a high correlation coefficient (R²) (typically > 0.99) indicates good linearity d-nb.infoijpsonline.comjddtonline.infoijpbs.com. For diclofenac (B195802), linearity ranges have been reported from low ng/mL to µg/mL in various matrices d-nb.infoijpsonline.comijpbs.com.
Accuracy: This measures the closeness of agreement between the test result and the accepted reference value. It is typically assessed by analyzing spiked matrix samples at different quality control (QC) concentration levels (low, medium, high) and calculating the percentage recovery d-nb.infoijpsonline.comijpbs.comresearchgate.net. Acceptable recovery ranges often fall between 80-120% or 90-110% depending on the matrix and concentration ijpbs.comresearchgate.netnih.gov.
Precision: This evaluates the agreement among individual test results when the method is applied repeatedly. It is expressed as relative standard deviation (RSD) or coefficient of variation (CV) and assessed at different QC levels for both intra-day (repeatability) and inter-day (intermediate precision) variations d-nb.infoijpsonline.comijpbs.comnih.gov. RSD values typically need to be below 15% (or 20% at the lower limit of quantification) ijpsonline.comijpbs.comnih.gov.
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified nih.govd-nb.infoijpsonline.comturkjps.orgnih.govbioline.org.br. These limits are critical for trace analysis in environmental samples and for pharmacokinetic studies where concentrations can be very low researchgate.netdiva-portal.org. For diclofenac, LOQs in the ng/mL or even sub-ng/mL range have been achieved using sensitive techniques like LC-MS/MS and GC-MS d-nb.infoijpsonline.com.
Matrix Effect: Biological and environmental matrices are complex and can significantly influence the ionization efficiency in MS-based methods, leading to signal suppression or enhancement. Evaluating matrix effects is crucial, often by comparing the analyte signal in the matrix with that in a neat solvent nih.govresearchgate.net. Isotope-labeled internal standards (e.g., diclofenac-d4) are commonly used to compensate for matrix effects and improve quantification accuracy nih.govresearchgate.net.
Stability: The stability of this compound in the sample matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term, long-term, post-preparative stability) must be evaluated to ensure reliable results thegms.co.
Table 1: Typical Validation Parameters and Acceptance Criteria for Stereoselective Quantification of this compound
Validation Parameter | Acceptance Criteria (General) | Relevant Techniques |
Selectivity | Baseline separation of enantiomers (Rs ≥ 1.5) and no interference from matrix. researchgate.netacs.org | LC-MS/MS, GC-MS, SFC (with chiral columns) |
Linearity | Correlation coefficient (R²) ≥ 0.99. d-nb.infoijpsonline.comjddtonline.infoijpbs.com | LC-MS/MS, GC-MS, HPLC-UV |
Accuracy (% Recovery) | 80-120% (or 90-110% for specific applications). ijpbs.comresearchgate.netnih.gov | LC-MS/MS, GC-MS, HPLC-UV |
Precision (% RSD) | Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ). ijpsonline.comijpbs.comnih.gov | LC-MS/MS, GC-MS, HPLC-UV |
LOD | Signal-to-noise ratio of 3:1. turkjps.org | LC-MS/MS, GC-MS (typically sub-ng/mL to ng/mL) |
LOQ | Signal-to-noise ratio of 10:1; accurate and precise quantification. ijpsonline.comturkjps.orgnih.gov | LC-MS/MS, GC-MS (typically ng/mL range) |
Matrix Effect | Acceptable compensation by internal standard. nih.govresearchgate.net | LC-MS/MS, GC-MS |
Stability | Analyte stable under defined storage/processing conditions. thegms.co | All chromatographic methods |
Application of Advanced Techniques in Preclinical and Clinical Research of this compound
Advanced analytical techniques play a pivotal role in the preclinical and clinical research of this compound, providing critical insights into its pharmacological and toxicological profiles, as well as its environmental fate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely employed advanced technique for the quantification of drugs and their metabolites in biological fluids (e.g., plasma, urine, tissues) and environmental samples due to its high sensitivity, selectivity, and speed turkjps.orgresearchgate.netijpsonline.comresearchgate.netanalis.com.my. For this compound, LC-MS/MS methods utilizing chiral stationary phases enable the stereoselective quantification necessary for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Preclinical Applications: In preclinical studies, stereoselective LC-MS/MS methods are used to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. This helps in understanding potential enantiomeric differences in drug disposition, which can influence efficacy and safety. For instance, studies might track the plasma concentration-time profiles of this compound versus R-diclofenac after administration of the racemic mixture or the pure enantiomer, revealing stereoselective metabolism or transport d-nb.infonih.gov.
Clinical Applications: In clinical research, validated LC-MS/MS methods are essential for therapeutic drug monitoring, bioavailability, and bioequivalence studies of this compound formulations turkjps.orgd-nb.infoijpsonline.com. Such studies can confirm if a specific this compound formulation achieves the desired systemic exposure and compare its PK profile to that of the racemic mixture or other formulations. The high sensitivity allows for the detection of low concentrations in patient samples, crucial for understanding individual variability in drug response d-nb.info.
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for routine biological fluid analysis of diclofenac compared to LC-MS, GC-MS offers high sensitivity and is particularly useful for volatile or easily derivatizable compounds nih.govd-nb.infoturkjps.org. For chiral analysis, GC-MS can employ chiral columns or derivatization with chiral reagents to separate enantiomers.
Environmental Applications: GC-MS, often coupled with large volume injection (LVI-GC-MS), is applied for the trace analysis of diclofenac in environmental matrices like wastewater, surface water, and sediments nih.govresearchgate.netresearchgate.net. Stereoselective GC-MS can be used to assess the enantiomeric fraction (EF) of this compound in these samples, providing insights into its environmental fate, biodegradation, and potential enantioselective transformation processes in aquatic ecosystems researchgate.netacs.org. The presence of a non-racemic EF in environmental samples indicates enantioselective degradation or accumulation researchgate.netacs.org.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and faster alternative to HPLC for chiral separations. It uses supercritical fluids (e.g., CO2) as the mobile phase, offering lower solvent consumption and faster run times, making it attractive for high-throughput analysis in both preclinical and environmental contexts researchgate.net.
Research Applications: SFC, especially when coupled with MS, can accelerate the development of stereoselective methods for this compound, facilitating rapid screening in drug discovery and environmental monitoring programs. Its efficiency in separating chiral compounds makes it valuable for analyzing complex mixtures in biological and environmental samples.
These advanced techniques, with their validated stereoselective capabilities, allow researchers to precisely quantify this compound, contributing to a more comprehensive understanding of its behavior and impact across various research domains.
Table 2: Applications of Advanced Analytical Techniques for this compound
Technique | Primary Applications | Key Advantages |
LC-MS/MS | PK/PD studies in preclinical/clinical research, bioavailability/bioequivalence, therapeutic drug monitoring, environmental monitoring. turkjps.orgd-nb.inforesearchgate.netijpsonline.comresearchgate.net | High sensitivity, specificity, versatility for complex matrices. |
GC-MS | Trace analysis in environmental samples, volatile metabolite analysis, enantiomeric profiling. nih.govd-nb.infoturkjps.orgnih.govresearchgate.netresearchgate.net | High sensitivity, good for volatile/derivatizable compounds. |
SFC-MS | Rapid chiral separations, high-throughput screening, greener alternative to HPLC. researchgate.net | Faster analysis, reduced solvent consumption. |
Enantioselective Toxicology and Safety Profile of S Diclofenac
Comparative Hepatotoxicity of S-Diclofenac versus R-Diclofenac
Given that diclofenac (B195802) is achiral, a direct comparison of S- and R-enantiomers for hepatotoxicity is not relevant for the parent drug. However, diclofenac is frequently implicated in drug-induced liver injury (DILI), with elevated serum aminotransferase levels reported in a significant percentage of patients nih.govnih.govresearchgate.net. Clinically apparent liver disease is rarer, occurring in approximately 1 to 5 cases per 100,000 prescriptions nih.gov. Diclofenac-induced hepatotoxicity can manifest as acute hepatitis-like injury with necrosis, or in some cases, chronic hepatitis-like injury nih.gov.
The hepatotoxicity of diclofenac is thought to involve the formation of reactive metabolites nih.govacs.orgopenveterinaryjournal.comekb.eg. Key reactive metabolites include diclofenac acyl-β-d-glucuronide (DIC-AG) and 4'-hydroxydiclofenac (B1664172) (4'OH-DIC) nih.govacs.org. These metabolites can cause tissue damage through mechanisms such as the formation of covalent protein adducts or by inducing immune responses against these adducts nih.gov. Studies have shown that inhibiting the production of DIC-AG and 4'OH-DIC can decrease cytotoxicity, as evidenced by reduced lactate (B86563) dehydrogenase leakage from hepatocytes nih.gov.
While the parent diclofenac is achiral, its metabolism can involve enzymes that exhibit stereoselectivity, potentially leading to chiral metabolites or differential processing of metabolic pathways that could influence toxicity. For instance, cytochrome P450 (CYP) enzymes, particularly CYP2C9, are primarily involved in the oxidative metabolism of diclofenac to 4'-hydroxydiclofenac and 5'-hydroxydiclofenac . Uridine diphosphate (B83284) (UDP)-glucuronosyltransferases (UGTs), particularly UGT2B7, conjugate diclofenac to its acyl glucuronide nih.govnih.gov. While the glucuronidation process itself can introduce chirality, the differential hepatotoxic potential of specific enantiomeric glucuronide conjugates or other chiral metabolites of diclofenac is not extensively detailed in the provided literature as a direct S- vs R-diclofenac comparison.
Idiosyncratic drug-induced liver injury (IDILI) associated with diclofenac is considered to be a metabolic idiosyncrasy, meaning it is unpredictable and not dose-dependent tga.gov.au. The exact mechanisms are unclear, but reactive metabolites are implicated nih.govacs.org. Genetic factors play a role, with allelic variants of UGT2B7, CYP2C8, and ABCC2 (encoding the transporter MRP2) being associated with an increased susceptibility to diclofenac hepatotoxicity nih.gov. These genetic polymorphisms may predispose individuals to the formation and accumulation of reactive diclofenac metabolites, potentially leading to higher levels of protein-diclofenac adducts and subsequent liver injury nih.gov.
The involvement of mitochondrial oxidative stress and reactive oxygen species (ROS) generation is also a main harmful mechanism in diclofenac-induced hepato-renal toxicity ekb.eg. Oxidative stress can lead to peroxidative damage to cellular membranes, necrosis, and decreased ATP generation ekb.eg.
Role of Reactive Metabolites in Enantioselective Liver Injury
Enantioselective Gastrointestinal Safety Profile
As diclofenac is an achiral molecule, there is no direct enantioselective gastrointestinal safety profile to compare between S- and R-enantiomers of the parent drug. However, like other NSAIDs, diclofenac carries a well-known risk of gastrointestinal (GI) complications, including bleeding, ulcers, and perforations nih.govmedicalnewstoday.comwebmd.com. This risk is primarily attributed to the inhibition of cyclooxygenase-1 (COX-1), which is responsible for synthesizing gastroprotective prostaglandins (B1171923) like PGE2 nih.gov. These prostaglandins contribute to mucin production, bicarbonate secretion, and epithelial cell turnover, all of which protect the gastric mucosa nih.gov. The inhibition of COX-1 by diclofenac reduces these protective mechanisms, increasing vulnerability to GI damage nih.gov.
Cardiovascular Risk Associated with Diclofenac and Potential Enantiomeric Differences
Diclofenac, as an achiral compound, does not exhibit enantiomeric differences in its cardiovascular risk profile. However, diclofenac has been consistently associated with an increased risk of serious cardiovascular events, including myocardial infarction and stroke tga.gov.aunih.govmedicalnewstoday.com. This risk is a significant concern, leading to FDA boxed warnings for diclofenac, particularly in patients with pre-existing cardiovascular risk factors nih.govmedicalnewstoday.com. Studies have indicated that diclofenac may have a worse cardiovascular risk profile compared to other traditional NSAIDs tga.gov.au.
The cardiovascular risk associated with diclofenac is largely linked to its mechanism of action on cyclooxygenase (COX) enzymes. Diclofenac inhibits both COX-1 and COX-2, but it is considered to act more selectively on COX-2 inhibition nih.gov. COX-1 is responsible for synthesizing thromboxane (B8750289) A2 (TXA2), a prothrombotic agent produced by platelets, while COX-2 in endothelial cells produces prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation nih.govnps.org.aucambridge.orgscielo.br.
The imbalance between TXA2 and PGI2 is a critical factor in the cardiovascular risk of NSAIDs. Inhibition of COX-2 without adequate COX-1 inhibition can lead to a relative predominance of TXA2, tipping the balance towards vasoconstriction and thrombosis nps.org.auscielo.brresearchgate.net. Furthermore, prostacyclin negatively feeds back on TXA2 synthesis, so reduced prostacyclin production by COX-2 selective inhibitors can lead to greater production of prothrombotic TXA2 nps.org.au. This mechanism is thought to contribute to the increased cardiovascular events observed with diclofenac nih.govnps.org.au.
Renal Impairment and Stereoselective Mechanisms
Diclofenac, being achiral, does not exhibit stereoselective mechanisms of renal impairment based on its enantiomers. However, diclofenac use is associated with renal complications, particularly with long-term use nih.govnih.govrdd.edu.iq. The kidneys are highly susceptible to chemical damage due to their high blood flow and complex functions scirp.org.
The primary mechanism of diclofenac-induced renal impairment involves the inhibition of renal prostaglandin (B15479496) synthesis nih.govnih.govrdd.edu.iqscirp.orgmdpi.com. Prostaglandins, particularly PGE2 and PGI2, play crucial roles in maintaining renal blood flow and glomerular filtration rate (GFR) by dilating renal afferent arterioles nih.govrdd.edu.iqscirp.org. Inhibition of these protective prostaglandins by diclofenac can lead to renal vasoconstriction, decreased renal perfusion, and a reduction in GFR, potentially resulting in acute kidney injury (AKI) nih.govscirp.orgmdpi.com. Patients with pre-existing renal impairment or low perfusion pressure are at higher risk rdd.edu.iq. Oxidative stress and mitochondrial dysfunction have also been implicated in diclofenac-induced kidney damage ekb.egnih.govscirp.org.
Other Organ System Toxicities with Potential Enantioselective Manifestations
The toxicology of diclofenac, including its enantiomers, extends beyond common adverse effects, impacting other vital organ systems with potential for enantioselective differences in their manifestations.
Reproductive System Effects
Diclofenac has demonstrated toxic effects on the reproductive system across various studies. In animal models, diclofenac has been shown to negatively impact the female reproductive system in rats, leading to alterations in hormone levels such as follicle-stimulating hormone (FSH) and estrogen, and a decrease in prostaglandin E2 (PGE2) uobaghdad.edu.iq. Furthermore, studies indicate that diclofenac can affect the male reproductive system, influencing gonadotrophins, gonadotropin-releasing hormone (GNRH), and testosterone (B1683101) levels, as well as impacting sperm parameters nih.gov.
In developmental toxicity studies, diclofenac has exhibited teratogenic effects in Xenopus embryos. Exposure to diclofenac increased embryo mortality in a concentration-dependent manner and resulted in a range of malformations, including shortening and kinking of the axis, abdominal bulging, and prominent blister formation researchgate.net. The teratogenic index (TI) value of 2.64 for diclofenac in Xenopus embryos, exceeding the toxicity cut-off of 1.2, confirms its developmental toxicant potential researchgate.net. While the provided information on reproductive toxicity primarily pertains to racemic diclofenac, the general principle of enantiomers exhibiting different biological behaviors and interactions suggests a potential for enantioselective manifestations in reproductive toxicology researchgate.netresearchgate.net.
Ocular Toxicity
Topical diclofenac ophthalmic solutions are utilized in clinical practice for managing eye pain, redness, and swelling following cataract or corneal refractive surgery medlineplus.govwikipedia.org. Despite its therapeutic uses, diclofenac ophthalmic solution can lead to severe ocular complications. Reported adverse effects include thinning or inflammation of the cornea (keratitis), increased intraocular pressure, and delayed corneal healing webmd.comnih.gov. Cases of corneal melting have been associated with topical diclofenac use, with some instances linked to the presence of solubilizers in the formulation nih.govnih.gov. Other common ocular side effects include temporary burning and stinging, itching, blurred vision, and eye discharge medlineplus.govwebmd.commskcc.org. While these effects are well-documented for diclofenac ophthalmic preparations, specific enantioselective differences in ocular toxicity for this compound are not explicitly detailed in the available research.
Environmental Toxicology of Diclofenac and its Enantiomers
Diclofenac is recognized as a significant environmental pollutant due to its widespread use and incomplete removal by conventional wastewater treatment processes pjoes.commdpi.comnih.govresearchgate.netnih.gov. Its presence has been detected in various environmental compartments, including surface water, groundwater, and even drinking water pjoes.commdpi.comnih.govresearchgate.net.
Acute and Chronic Effects on Aquatic Organisms
The environmental impact of diclofenac on aquatic organisms is a subject of considerable concern. While acute toxicity of diclofenac to aquatic organisms such as fish, daphnia, and algae is generally considered low, with effective concentration (EC50) values often exceeding 10 mg/L, chronic exposure presents a different risk profile pjoes.comnih.govcnr.itunipi.it.
Diclofenac exhibits moderate chronic toxicity to aquatic life janusinfo.se. Histopathological changes in the liver, kidney, and gills of trout have been observed at concentrations as low as 1.0-5.0 µg/L pjoes.comnih.govnih.gov. In common carp (B13450389) (Cyprinus carpio), exposure to diclofenac at concentrations ranging from 1.25 to 5 mg/L resulted in significant alterations, including hyaline droplet formation and shrinkage of glomeruli in the kidney, epithelial hyperplasia and lamellar fusion in the gills, and degeneration and vacuolation of hepatocytes in the liver jifro.ir. Furthermore, diclofenac can affect gene expression in exposed fish at concentrations as low as 1.6 µg/L nih.gov.
Diclofenac has also been implicated in broader ecological disasters, notably the mass extinction of vulture populations in India and Pakistan, attributed to the birds consuming carcasses of livestock treated with veterinary diclofenac nih.govresearchgate.netjanusinfo.seprescrire.org. In aquatic ecosystems, diclofenac shows toxicity towards zooplankton and phytoplankton researchgate.net. Chronic exposure to diclofenac has been shown to significantly reduce the cumulative progeny and number of clutches in Daphnia curvirostris researchgate.net.
Here is a summary of observed chronic toxic effects of diclofenac on aquatic organisms:
Organism/Endpoint | Concentration (µg/L) | Observed Effect | Source |
Trout (Liver, Kidney, Gills) | 1.0-5.0 | Histopathological effects | pjoes.comnih.govnih.gov |
Common Carp (Gills) | 1250-5000 | Epithelial hyperplasia, telangiectasia, clubbing, lamellar fusion | jifro.ir |
Common Carp (Liver) | 1250-5000 | Melanomacrophages, degeneration, vacuolation, necrosis | jifro.ir |
Common Carp (Kidney) | 1250-5000 | Hyaline droplet, increased interstitial cells, shrinkage of glomeruli, necrosis | jifro.ir |
Fish (General) | 1.6 | Altered hepatic gene expression | nih.gov |
Daphnia curvirostris | Sublethal | Decreased cumulative progeny and number of clutches, delayed first reproduction | researchgate.net |
Bioaccumulation and Environmental Fate of Diclofenac Enantiomers
The environmental fate of diclofenac is characterized by its persistence and mobility in aquatic systems. Diclofenac is known to degrade slowly in the environment janusinfo.se. Wastewater treatment plants are generally inefficient at completely removing diclofenac, with removal efficiencies often ranging from 0-80%, but most commonly 21-40% mdpi.comnih.gov. This inefficiency leads to the continuous discharge of diclofenac and its metabolites into surface waters pjoes.commdpi.comresearchgate.net.
While diclofenac's octanol-water partition coefficient (log KOW 4.51) might suggest a potential for bioaccumulation, studies on fish, such as rainbow trout, have shown very low bioconcentration factor (BCF) values (below 10) nih.govnih.gov. This indicates that diclofenac does not significantly bioconcentrate in fish and poses a low risk for secondary poisoning within the aquatic food chain nih.gov. However, some sources still acknowledge its general "bioaccumulation potential" nih.govnih.gov.
Diclofenac can undergo degradation through physico-chemical factors, including direct photolysis by sunlight pjoes.comnih.gov. However, such transformations can sometimes lead to the formation of potentially harmful by-products pjoes.com. The compound's hydrophilic nature and stability contribute to its persistence in aquatic ecosystems researchgate.net. It is also noted that diclofenac is more likely to bind to sediments, which can reduce its mobility in groundwater nih.gov.
The environmental fate of chiral pharmaceuticals like diclofenac is influenced by their enantiomeric composition. Approximately 50% of pharmaceuticals are sold as single enantiomers, and the role of chirality in their environmental fate is significant acs.org. The enantiomeric distribution of NSAIDs in the aquatic environment can depend on factors such as the chiral inversion of R-enantiomers during human metabolism and the preferential biodegradation of S-enantiomers during wastewater treatment unipi.it. This highlights the importance of considering enantioselective processes when assessing the environmental impact and fate of chiral compounds like this compound.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of S-diclofenac, and how do they influence experimental design in oncology studies?
- Answer : this compound primarily inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin E2 (PGE2), and activates peroxisome proliferator-activated receptor gamma (PPARγ). In cancer studies, experimental designs should include in vitro models (e.g., A549 and NCI-H1299 lung cancer cell lines) to assess proliferation inhibition and in vivo xenograft models to evaluate tumor growth suppression. Ensure assays measure PGE2 levels, COX-2 activity, and epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, vimentin) .
Q. What are the standard protocols for synthesizing and characterizing this compound in preclinical research?
- Answer : Synthesis involves chiral separation techniques (e.g., HPLC with chiral columns) to isolate the S-enantiomer from racemic mixtures. Characterization requires nuclear magnetic resonance (NMR) for structural validation, high-resolution mass spectrometry (HRMS) for purity, and chiral purity analysis via circular dichroism. Reproducibility guidelines recommend documenting all steps in the Materials and Methods section, including solvent sources, reaction conditions, and analytical instrument parameters .
Q. Which in vitro and in vivo models are most validated for studying this compound’s anti-inflammatory effects?
- Answer :
- In vitro: Macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to measure cytokine suppression (IL-6, TNF-α) via ELISA.
- In vivo: Rodent models of induced inflammation (e.g., carrageenan-induced paw edema) with dose-response studies. Ensure ethical compliance (e.g., FINER criteria: Feasible, Novel, Ethical, Relevant) and control groups for comparison .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s efficacy across different cancer models?
- Answer : Contradictions may arise from variations in cell line sensitivity (e.g., A549 vs. NCI-H1299) or differential EMT marker expression. Apply systematic meta-analysis frameworks (PICOT: Population, Intervention, Comparison, Outcome, Time) to compare studies. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., dosing schedules, assay sensitivity) and validate findings through orthogonal methods (e.g., Western blot vs. immunofluorescence) .
Q. What methodological strategies optimize chiral separation of this compound in analytical chemistry workflows?
- Answer : Ionic liquid (IL)-based sensors improve enantiomeric resolution by enhancing electrochemical selectivity. Pair with capillary electrophoresis (CE) or chiral stationary phases in HPLC. Validate methods using International Council for Harmonisation (ICH) guidelines for precision, accuracy, and robustness. Report limits of detection (LOD) and quantification (LOQ) in peer-reviewed formats (e.g., tables with triplicate measurements) .
Q. How should researchers design dose-response studies to differentiate this compound’s COX-2 inhibition from off-target effects?
- Answer :
- Step 1 : Use COX-2-specific inhibitors (e.g., celecoxib) as positive controls and COX-1 inhibitors (e.g., aspirin) to assess selectivity.
- Step 2 : Include siRNA knockdown of COX-2 in cell lines to confirm target specificity.
- Step 3 : Analyze off-target effects via transcriptomic profiling (RNA-seq) or proteomic screens. Data should be deposited in public repositories (e.g., GEO, PRIDE) for reproducibility .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing this compound’s dual role in inflammation and cancer?
- Answer : Multivariate regression models can disentangle anti-inflammatory vs. direct anticancer effects. For time-series data (e.g., tumor growth curves), apply mixed-effects models. Use open-source tools (e.g., R/Bioconductor) for transparency, and report effect sizes with 95% confidence intervals .
Q. How to ensure reproducibility in this compound studies?
- Answer :
- Data Transparency : Share raw data (e.g., NMR spectra, cell viability curves) in supplementary materials or repositories like Figshare.
- Protocol Details : Document batch numbers of chemicals, cell line authentication (STR profiling), and instrument calibration dates.
- Reagent Validation : Use commercial standards (e.g., Sigma-Aldrich) for this compound and validate purity before experiments .
Tables for Reference
Table 1 : Key Biomarkers for Assessing this compound Efficacy in Cancer Models
Biomarker | Assay Type | Relevance | Reference |
---|---|---|---|
COX-2 Activity | ELISA/PGE2 Quantification | Primary target inhibition | |
E-Cadherin | Western Blot | EMT suppression | |
Cell Proliferation | MTT Assay | Anticancer efficacy |
Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies
Pitfall | Mitigation Strategy |
---|---|
Chiral impurity | Validate enantiomeric purity via CE/NMR |
Off-target effects | Include siRNA controls and transcriptomic screens |
Inconsistent dosing | Use pharmacokinetic modeling for optimization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.